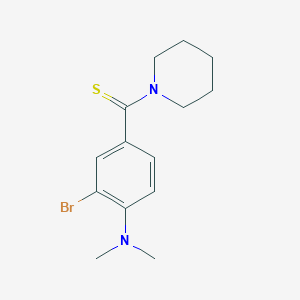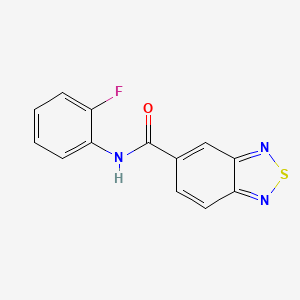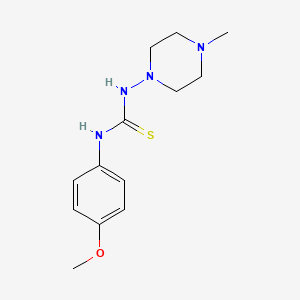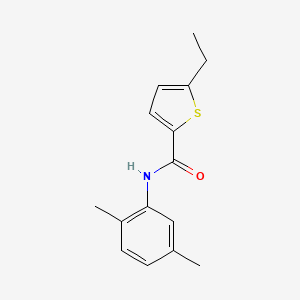
2-bromo-N,N-dimethyl-4-(1-piperidinylcarbonothioyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N,N-dimethyl-4-(1-piperidinylcarbonothioyl)aniline is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as BDA and has been synthesized using different methods. In
作用機序
The mechanism of action of BDA involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics. Microtubules are essential for cell division, and the disruption of their dynamics can lead to cell death. BDA binds to the colchicine site of tubulin, which is involved in the regulation of microtubule dynamics.
Biochemical and Physiological Effects:
BDA has been found to have several biochemical and physiological effects. Studies have shown that BDA can induce apoptosis, a process of programmed cell death, in cancer cells. BDA has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, BDA has been found to have anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
BDA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using different methods. BDA has also been found to have potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, the limitations of BDA include its potential toxicity and the need for further studies to determine its efficacy in vivo.
将来の方向性
There are several future directions for the research on BDA. One of the most promising directions is the development of BDA-based anticancer drugs. Studies have shown that BDA has potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. In addition, further studies are needed to determine the efficacy of BDA in vivo and its potential toxicity. Other future directions include the exploration of the anti-inflammatory activity of BDA and its potential applications in the treatment of inflammatory diseases.
合成法
The synthesis of BDA can be achieved using different methods. One of the most commonly used methods is the reaction of 2-bromo-4-nitroaniline with N,N-dimethylthiocarbamoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of BDA as a yellow solid.
科学的研究の応用
BDA has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of BDA is in the field of cancer research. Studies have shown that BDA has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BDA has been found to induce cell death in cancer cells by inhibiting the activity of tubulin, a protein involved in cell division.
特性
IUPAC Name |
[3-bromo-4-(dimethylamino)phenyl]-piperidin-1-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2S/c1-16(2)13-7-6-11(10-12(13)15)14(18)17-8-4-3-5-9-17/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSOGJDSAMELNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=S)N2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-chlorophenyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5814014.png)

![2-{3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814035.png)

![ethyl 3-[(dichloroacetyl)amino]benzoate](/img/structure/B5814042.png)

![4-methyl-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5814066.png)
![2,2-dimethyl-N-[2-(1-piperidinyl)phenyl]propanamide](/img/structure/B5814071.png)
![9-[(2,4-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5814080.png)


![N-(2-{4-[(dimethylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5814097.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5814105.png)